5-Acetyl-1,3-dihydroisoindole-2-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Acetyl-1,3-dihydroisoindole-2-sulfonyl fluoride is a chemical compound with the molecular formula C10H10FNO3S and a molecular weight of 243.251. It is intended for research use only and is not suitable for human or veterinary use1.
Synthesis Analysis
While there are no specific synthesis methods available for 5-Acetyl-1,3-dihydroisoindole-2-sulfonyl fluoride, sulfonyl fluorides in general can be synthesized from the corresponding (hetero)aryl boronic acids in the presence of SO2 and Selectfluor2. This catalytic protocol affords excellent yields for a wide range of aryl and heteroaryl boronic acids2.
Molecular Structure Analysis
Unfortunately, there is no specific information available on the molecular structure of 5-Acetyl-1,3-dihydroisoindole-2-sulfonyl fluoride. However, its molecular formula is C10H10FNO3S1.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving 5-Acetyl-1,3-dihydroisoindole-2-sulfonyl fluoride. However, sulfonyl fluorides are known to be reactive probes in chemical biology and molecular pharmacology3. They are known to modify not only reactive serines but also context-specific threonine, lysine, tyrosine, cysteine, and histidine residues3.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Acetyl-1,3-dihydroisoindole-2-sulfonyl fluoride are not specifically known. However, it has a molecular formula of C10H10FNO3S and a molecular weight of 243.251.Safety And Hazards
There is no specific safety and hazard information available for 5-Acetyl-1,3-dihydroisoindole-2-sulfonyl fluoride. However, it is intended for research use only and is not suitable for human or veterinary use1.
Future Directions
While there are no specific future directions mentioned for 5-Acetyl-1,3-dihydroisoindole-2-sulfonyl fluoride, the field of chemical biology has seen a renewed interest in targeted covalent inhibitors3. Sulfonyl fluoride probes are expected to find greater utility in areas such as covalent enzyme inhibition, target identification and validation, and the mapping of enzyme binding sites, substrates, and protein–protein interactions3.
properties
IUPAC Name |
5-acetyl-1,3-dihydroisoindole-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO3S/c1-7(13)8-2-3-9-5-12(16(11,14)15)6-10(9)4-8/h2-4H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCVQSRTPVQPDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(CN(C2)S(=O)(=O)F)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-1,3-dihydroisoindole-2-sulfonyl fluoride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.